![molecular formula C6H6ClN5 B1458930 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 191655-99-9](/img/structure/B1458930.png)
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Overview
Description
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (5-CMT) is an important heterocyclic compound that has been used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound that can be synthesized from a variety of starting materials, including 5-chloro-6-methyl-1,2,4-triazole and ammonia. 5-CMT has been used in a variety of research applications, including as an inhibitor of enzymes, as a fluorescent dye, and as a ligand for metal ions.
Scientific Research Applications
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450 and as a fluorescent dye for imaging and tracking biological molecules. It has also been used as a ligand for metal ions, such as iron and copper. 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has also been used in the study of the structure and function of proteins and in the development of new drugs and treatments.
Mechanism Of Action
The mechanism of action of 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine depends on its application. As an inhibitor of enzymes, 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. As a fluorescent dye, 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine binds to certain molecules, such as proteins, and emits light when excited by a light source. As a ligand for metal ions, 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine binds to the metal ion and stabilizes it, allowing it to be used in various applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine depend on its application. As an inhibitor of enzymes, 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can inhibit the activity of the enzyme, resulting in a decrease in the production of the enzyme's product. As a fluorescent dye, 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be used to track and image biological molecules. As a ligand for metal ions, 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be used to stabilize the metal ion and allow it to be used in various applications.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in laboratory experiments include its high purity, high yield, and ease of synthesis. Additionally, 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been used in a variety of scientific research applications, making it a useful compound for laboratory experiments. The limitations of using 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in laboratory experiments include its potential toxicity and the need to use protective equipment when handling the compound.
Future Directions
The potential future directions for 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine include further research into its applications as an inhibitor of enzymes, as a fluorescent dye, and as a ligand for metal ions. Additionally, further research into the biochemical and physiological effects of 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine could be conducted. Additionally, 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine could be used in the development of new drugs and treatments. Finally, further research into the synthesis of 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine could be conducted to improve the yield and purity of the compound.
properties
IUPAC Name |
5-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-3-4(7)11-6-9-2-10-12(6)5(3)8/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWPMUDCPGQZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)
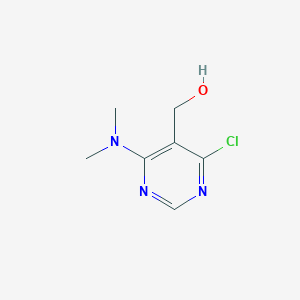
![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
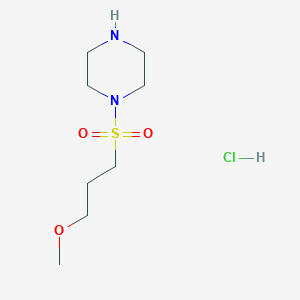
![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)
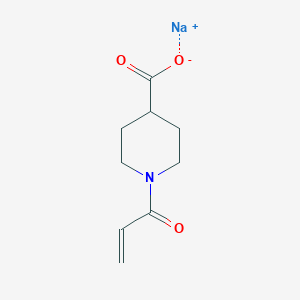

![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)

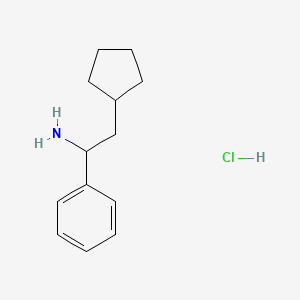
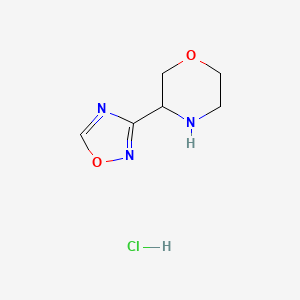

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)